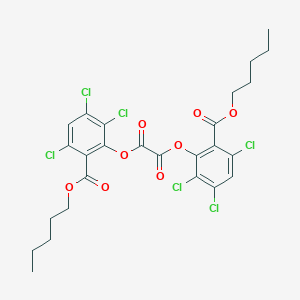

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate

説明

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate is a peroxyoxalate based material that is used as in chemiluminescent dye which can further be utilized as a detection method for liquid phase analysis. It can be solubilized in organic solvents to achieve high quantum efficiencies and produce a strong chemiluminescent blue light.

作用機序

Target of Action

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, is primarily used as a chemiluminescent dye . Its primary target is the detection method for liquid phase analysis .

Mode of Action

CPPO is a peroxyoxalate-based material . It interacts with its targets by producing a strong chemiluminescent blue light when solubilized in organic solvents . This light emission is the result of a chemical reaction that produces energy released in the form of light.

Biochemical Pathways

The chemiluminescence of CPPO is part of a larger biochemical pathway involving the reaction of CPPO with a fluorescent dye . The energy from the reaction is transferred to the dye, which then emits light. This light can be detected and measured, providing a method for liquid phase analysis .

Result of Action

The result of CPPO’s action is the production of a strong chemiluminescent blue light . This light emission can be used in various applications, including the detection method for liquid phase analysis .

Action Environment

The action of CPPO is influenced by several environmental factors. It needs to be solubilized in organic solvents to achieve high quantum efficiencies . The chemiluminescent reaction also requires the presence of a fluorescent dye . Furthermore, the reaction is typically carried out under controlled laboratory conditions to ensure accuracy and safety.

生物活性

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, also known as Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, is a synthetic organic compound with significant applications in chemiluminescence and as a reagent in various biochemical assays. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and industry.

- Molecular Formula : C26H24Cl6O8

- Molecular Weight : 677.18 g/mol

- Density : 1.4 g/cm³

- Melting Point : 76-80°C

- Boiling Point : 692.1°C at 760 mmHg

- Flash Point : 202.4°C

| Property | Value |

|---|---|

| Molecular Formula | C26H24Cl6O8 |

| Molecular Weight | 677.18 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 76-80°C |

| Boiling Point | 692.1°C |

| Flash Point | 202.4°C |

The primary biological activity of this compound is linked to its ability to generate chemiluminescence through oxidation reactions. When introduced into a biochemical environment containing hydrogen peroxide (H2O2), the compound undergoes oxidation catalyzed by peroxidases, resulting in the formation of light-emitting species.

- Oxidative Stress Induction : The reaction generates reactive oxygen species (ROS), which can influence cellular signaling pathways related to oxidative stress.

- Gene Expression Modulation : Exposure to this compound may alter the expression of genes involved in oxidative stress responses and cellular metabolism.

Cellular Effects

Research indicates that this compound can have varying effects on different cell types:

- Cell Signaling : It influences signaling pathways sensitive to oxidative stress, potentially affecting cellular responses to environmental stimuli.

- Toxicity at High Concentrations : While low doses are useful for chemiluminescent assays, high doses can lead to cytotoxicity due to excessive ROS generation.

Study on Chemiluminescent Applications

In a study examining the use of this compound in chemiluminescent assays, researchers demonstrated its effectiveness in producing bright blue light when mixed with H2O2 in organic solvents like diethyl phthalate. The study highlighted:

- Optimal Conditions : Slightly alkaline conditions enhanced light output.

- Applications : Used in clinical diagnostics and environmental monitoring.

Toxicological Assessment

A toxicological assessment evaluated the effects of varying concentrations of the compound on mammalian cell lines. Key findings included:

- Low Concentrations : Minimal adverse effects; suitable for use in assays.

- High Concentrations : Induced significant oxidative damage and apoptosis in cells.

Table 2: Summary of Biological Effects

| Concentration Level | Effect | Observations |

|---|---|---|

| Low | Minimal toxicity | Suitable for chemiluminescent assays |

| Moderate | Altered gene expression | Induction of oxidative stress pathways |

| High | Cytotoxicity | Significant ROS generation leading to cell death |

Research Applications

The compound has diverse applications across various fields:

- Analytical Chemistry : Utilized as a reagent for generating chemiluminescence in analytical techniques.

- Biological Imaging : Employed in imaging techniques due to its ability to produce light upon reaction with H2O2.

- Industrial Uses : Integral in the production of glowsticks and other luminescent devices.

科学的研究の応用

Chemiluminescent Applications

1. Chemiluminescent Dyes

CPPO is primarily recognized for its application as a chemiluminescent dye. It is utilized in glowsticks and other luminescent devices. The compound reacts with hydrogen peroxide in the presence of a fluorescent dye to produce light through a series of chemical reactions that degrade CPPO to form 1,2-dioxetanedione, which then emits light upon decomposition .

2. Detection Methods

Due to its strong luminescent properties, CPPO can be employed as a detection method in liquid phase analysis. It can be solubilized in various organic solvents to achieve high quantum efficiencies, making it suitable for sensitive detection applications .

Analytical Chemistry

3. Liquid Phase Analysis

CPPO's ability to emit light makes it useful in analytical chemistry for detecting specific substances. By incorporating CPPO into assays, researchers can enhance the sensitivity and specificity of detection methods, particularly in biochemical assays where trace amounts of analytes need to be measured .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Glowstick formulation | Demonstrated that varying the concentration of CPPO affects the intensity and duration of luminescence. |

| Study B | Biochemical assays | Showed that CPPO-based assays could detect low levels of biomarkers with high specificity and sensitivity compared to traditional methods. |

| Study C | Environmental monitoring | Used CPPO as part of a detection system for pollutants in water samples, achieving rapid results with minimal sample preparation. |

特性

IUPAC Name |

bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKHUDOTFUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868349 | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75203-51-9 | |

| Record name | 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75203-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, contribute to chemiluminescence?

A: CPPO plays a crucial role in chemiluminescence reactions by acting as a chemical energy source. When reacted with hydrogen peroxide (H2O2) in the presence of a catalyst and a fluorophore, CPPO decomposes and releases energy. This energy excites the fluorophore, causing it to transition to a higher energy state. As the excited fluorophore returns to its ground state, it emits light, generating the chemiluminescence observed. [, , ]

Q2: Can you explain the role of fluorophores like coumarin-modified polyhedral oligomeric silsesquioxane (D1421-POSS) in CPPO-based chemiluminescence systems?

A: Fluorophores like D1421-POSS are essential for converting the chemical energy released by the CPPO reaction into visible light. Research has shown that the connection of D1421 to the POSS core significantly influences its chemiluminescence properties when reacted with CPPO and H2O2. [] Specifically, the POSS connection appears to lower the oxidation potential of the fluorophore, potentially due to aggregation effects, leading to faster initiation and enhanced efficiency of the chemiluminescence reaction. []

Q3: How does the structure of the fluorophore affect the color of light emitted in CPPO-based chemiluminescence?

A: The structure of the fluorophore directly determines the color of light emitted in CPPO-based chemiluminescence. Different fluorophores absorb and emit light at different wavelengths. For instance, nitrogen- and sulfur-doped graphene quantum dots (NS-GQDs) emit bright blue light, while nitrogen-doped GQDs (N-GQDs) emit yellowish-green light, and undoped GQDs produce yellowish-white light when reacting with CPPO and H2O2. [] This difference in color arises from variations in their electronic structures and energy levels, which dictate the wavelengths of light they can absorb and emit. [] Similarly, novel biphenyl analogue blue fluorophores have been synthesized that emit blue photoluminescence and chemiluminescence in the presence of CPPO and H2O2, with the exact wavelength dependent on the specific structure of the biphenyl analogue. []

Q4: Are there alternative fluorophores besides GQDs and coumarin derivatives that have been investigated for use with CPPO in chemiluminescence?

A: Yes, researchers have explored various other fluorophores for use with CPPO in chemiluminescence applications. One example is polymeric fluorophores containing distyrylarylene units. These polymers, particularly those incorporating an anthracene ring, exhibit bathochromic shifts and higher chemiluminescence efficiencies compared to other copolymers when reacted with CPPO and H2O2. [] This highlights the ongoing research into tailoring fluorophore structures to achieve desired colors and enhance the efficiency of CPPO-based chemiluminescence systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。